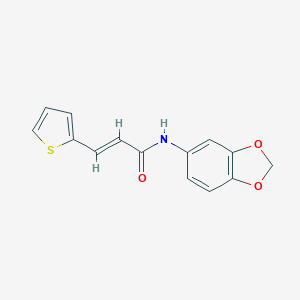
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide is an organic compound that features a benzodioxole ring and a thienyl group connected via an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide typically involves the following steps:
Formation of the acrylamide moiety: This can be achieved through the reaction of acryloyl chloride with an amine derivative of benzodioxole.
Introduction of the thienyl group: The thienyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate thienyl halides and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a ligand in receptor studies.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the context of its interaction with biological targets.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved could include signal transduction, gene expression modulation, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-3-(2-furyl)acrylamide: This compound is similar but features a furyl group instead of a thienyl group.
N-(1,3-benzodioxol-5-yl)-3-(2-pyridyl)acrylamide: This compound has a pyridyl group in place of the thienyl group.
Uniqueness
N-(1,3-benzodioxol-5-yl)-3-(2-thienyl)acrylamide is unique due to the presence of both the benzodioxole and thienyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14(6-4-11-2-1-7-19-11)15-10-3-5-12-13(8-10)18-9-17-12/h1-8H,9H2,(H,15,16)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGBIWHNHHVHMM-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
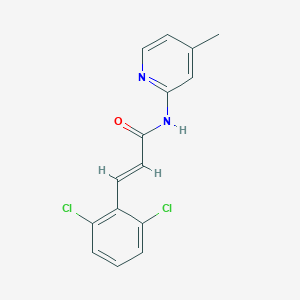
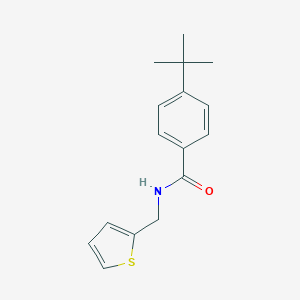
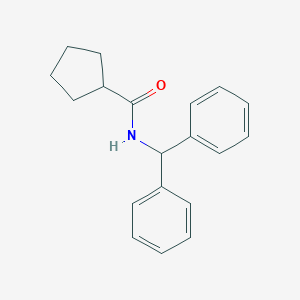
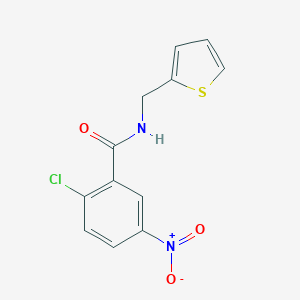
![2-(2,5-dichlorophenoxy)-N-(6-{[(2,5-dichlorophenoxy)acetyl]amino}-2-pyridinyl)acetamide](/img/structure/B458306.png)

![Ethyl 2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B458309.png)
![5-chloro-2-nitro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B458310.png)
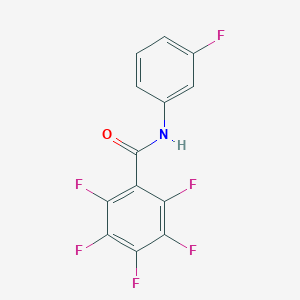
![N-[4-(4-sec-butylphenyl)-3-cyano-5-methyl-2-thienyl]octanamide](/img/structure/B458313.png)
![Propyl 4-(4-tert-butylphenyl)-2-[(3-cyclopentylpropanoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B458314.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-2-ethylhexanamide](/img/structure/B458318.png)
